N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride
Description
N-(3-(1H-Imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a synthetic small molecule characterized by a complex polyheterocyclic architecture. Its structure integrates three key moieties:
- A 2,3-dihydrobenzo[b][1,4]dioxine ring, providing conformational rigidity and oxygen-rich polarity.
- An imidazole-propyl linker, enabling pH-dependent solubility and hydrogen-bonding interactions.
The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S.ClH/c1-16-12-17(2)22-18(13-16)26-24(32-22)28(10-5-9-27-11-8-25-15-27)23(29)21-14-30-19-6-3-4-7-20(19)31-21;/h3-4,6-8,11-13,15,21H,5,9-10,14H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLQQIKJEZRFEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N(CCCN3C=CN=C3)C(=O)C4COC5=CC=CC=C5O4)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride is a complex organic compound with significant potential in pharmacological applications. Its structure incorporates an imidazole ring, a thiazole moiety, and a dioxine derivative, contributing to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C24H27ClN4O3S
- Molecular Weight : 487.0 g/mol
- CAS Number : 1216970-87-4
The biological activity of this compound can be attributed to several mechanisms:
-
Enzyme Inhibition :
- It has been shown to inhibit specific kinases such as CK1δ, which plays a critical role in various cellular processes including cell proliferation and apoptosis .
- The compound exhibits a high binding affinity to CK1δ with an IC50 value of approximately 0.040 μM, indicating its potential as a therapeutic agent in cancer treatment by modulating kinase signaling pathways .
- Antimicrobial Activity :
- Anti-inflammatory Effects :
Biological Activity Summary Table
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Kinase Inhibition | CK1δ inhibition (IC50 = 0.040 μM) | |
| Antimicrobial | Effective against C. albicans and C. tropicalis | |
| Anti-inflammatory | Modulation of IL6 and IL8 |
Case Studies and Research Findings
- Cancer Research :
- In Vitro Studies :
-
Therapeutic Potential :
- Given the compound's diverse biological activities, it is being investigated for applications in treating conditions such as cancer, infections caused by resistant pathogens, and inflammatory diseases. Further research is warranted to fully elucidate its pharmacokinetics and therapeutic index.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing imidazole and thiazole rings exhibit notable antimicrobial properties. The presence of these moieties in N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride enhances its efficacy against various pathogens .
Anticancer Potential
Studies suggest that this compound may have anticancer properties due to its ability to interact with biological targets involved in cancer cell proliferation and survival. The dual functionality of the imidazole and thiazole groups is believed to enhance its multi-target drug capabilities compared to other similar compounds .
Biological Interaction Studies
Interaction studies involving this compound focus on its binding affinities to various biological targets. These studies are crucial for understanding how the compound exerts its therapeutic effects and for optimizing its structure for improved efficacy.
Case Study: Antimicrobial Efficacy
A recent study demonstrated that derivatives of the compound exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as a new class of antibiotics .
Case Study: Anticancer Activity
Another investigation highlighted the compound's ability to induce apoptosis in cancer cell lines through modulation of specific signaling pathways associated with cell survival . This finding underscores the need for further research into its mechanisms of action.
Chemical Reactions Analysis
Potential Chemical Reactions
The compound’s reactivity stems from its functional groups. Key reactions include:
Amide Hydrolysis
The carboxamide group can undergo acidic or basic hydrolysis to form a carboxylic acid or amine, respectively:
Conditions:
-
Acidic : HCl/H₂O or H₂SO₄.
-
Basic : NaOH/EtOH.
Imidazole Reactivity
The imidazole ring may act as a nucleophile or participate in electrophilic substitution:
-
Electrophilic substitution : Reacts with electrophiles (e.g., nitration, alkylation).
-
Coordination chemistry : Potential ligand for metal complexes.
Thiazole Ring Chemistry
The benzo[d]thiazole moiety may undergo:
-
Alkylation : Reaction with alkyl halides.
-
Oxidation : Conversion to sulfone derivatives.
Dihydrobenzo[b] dioxine Ring-Opening
The oxygen-containing ring may open under:
-
Acidic conditions : Protonation leading to cleavage.
-
Oxidative conditions : Potential formation of carbonyl groups.
Comparative Analysis with Related Compounds
Stability and Handling
The hydrochloride salt enhances solubility but may require careful storage to avoid humidity-induced degradation. Reaction conditions (e.g., pH, temperature) must be optimized to preserve the compound’s integrity during synthesis or derivatization.
Research Implications
Preliminary studies suggest potential biological activity due to the imidazole and thiazole moieties, which are often explored in anticancer or antimicrobial agents. Further in vitro/in vivo studies are needed to confirm these hypotheses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of benzothiazole- and imidazole-containing derivatives. Below is a comparative analysis with structurally related molecules:
Key Observations
Bioactivity Profile : The target compound’s benzothiazole moiety aligns with kinase-inhibiting analogues (e.g., EGFR inhibitors), but its dihydrodioxine and imidazole groups may modulate selectivity. In contrast, the benzodithiazine derivative in exhibits antibacterial properties, likely due to sulfonyl groups disrupting microbial membranes .
Solubility and Stability: The hydrochloride salt of the target compound offers superior solubility compared to neutral benzothiazole derivatives.
Q & A
Q. What are the recommended synthetic routes for N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride?
- Methodological Answer : The synthesis typically involves multi-step nucleophilic substitutions and carboxamide coupling. For example:
React 5,7-dimethylbenzo[d]thiazol-2-amine with a propyl-linked imidazole intermediate under basic conditions (e.g., K₂CO₃ in DMF) to form the secondary amine .
Couple the resulting amine with 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylic acid using EDCI/HOBt or similar coupling agents.
Purify the final product via recrystallization or column chromatography.
Key Considerations : Optimize reaction time and temperature to avoid byproducts (e.g., over-alkylation).
Q. How can researchers confirm the molecular structure of this compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Verify proton environments (e.g., imidazole protons at δ 7.5–8.0 ppm, dihydrodioxine protons at δ 4.2–4.5 ppm) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if applicable) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (±5 ppm accuracy).
Q. What solubility challenges are associated with this compound, and how can they be addressed?
- Methodological Answer : The compound’s solubility is likely limited in aqueous media due to its hydrophobic aromatic and heterocyclic moieties. Strategies include:
- Co-solvent Systems : Use DMSO:water (e.g., 10–20% DMSO) for in vitro assays .
- Surfactants : Add polysorbate-80 (0.1–0.5%) for colloidal stability.
- Salt Formation : Hydrochloride salt (as in the title compound) improves aqueous solubility via protonation of the imidazole nitrogen .
Advanced Research Questions
Q. How can computational modeling guide the optimization of reaction pathways for this compound?
- Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to predict transition states and intermediates for key steps (e.g., carboxamide coupling) .
- Reaction Path Search Tools : Apply ab initio molecular dynamics (AIMD) to explore alternative pathways and reduce trial-and-error experimentation .
- Hybrid Approaches : Integrate computational predictions with robotic high-throughput screening for rapid validation .
Q. How should researchers analyze contradictory data in biological activity studies (e.g., inconsistent IC₅₀ values)?
- Methodological Answer :
- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., assay pH, temperature) that may influence activity .
- Meta-Analysis : Compare data across multiple studies (e.g., PubChem bioassays) to identify trends .
- Mechanistic Profiling : Perform kinetic studies (e.g., time-dependent inhibition assays) to differentiate true activity from assay artifacts .
Q. What advanced techniques are recommended for studying the compound’s interaction with biological targets?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
